2-Methyl-1-pentanol

Liquid-Liquid Extraction Selectivity Bio-based Chemicals

Substituting C6 alcohol isomers without re-validation risks altered evaporation rates and phase separation in coatings and extraction processes. 2-Methyl-1-pentanol (CAS 105-30-6) eliminates this uncertainty: • Superior 2,3-butanediol extraction selectivity (S = 3.29-7.97), reducing theoretical stages and solvent inventory vs. 3-methyl-1-butanol. • Optimized boiling point (148 °C) for faster drying than 1-hexanol (158 °C) in nitrocellulose lacquers and epoxy coatings. • Established lipase-catalyzed kinetic resolution pathway to enantiomerically pure intermediates. Supplied with ≥98% purity; ambient shipping; available in 25 mL to 500 mL quantities.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 105-30-6
Cat. No. B047364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pentanol
CAS105-30-6
Synonyms(±)-2-Methyl-1-pentanol;  (±)-2-Methylpentanol;  2-MPOH;  2-Methylpentanol-1;  NSC 6250; 
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCCC(C)CO
InChIInChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3
InChIKeyPFNHSEQQEPMLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 50 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M
SOL IN ALCOHOL;  ETHER;  ACETONE
0.31% BY WEIGHT IN WATER
Water solubility = 6000 mg/L @ 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pentanol Overview


2-Methyl-1-pentanol (CAS 105-30-6) is a branched, primary C6 alcohol (isohexyl alcohol) with the molecular formula C6H14O and a molar mass of 102.17 g/mol [1]. It is a colorless, flammable liquid with a mild alcoholic odor. Its key physical properties include a density of 0.824 g/mL at 25 °C, a boiling point of 148-149 °C, a flash point of 54 °C (closed cup), a vapor pressure of 1.5 mmHg at 20 °C, and a water solubility of 8.1 g/L . This compound is primarily utilized as a solvent, diluent, or viscosity reducer in coatings and inks, and as a chemical intermediate. It is also a subject of research for applications in liquid-liquid extraction and as a potential biofuel component [2].

Branched C6 alcohol for solvent, diluent, and intermediate research
Supports liquid-liquid extraction selectivity studies (e.g., 2,3-butanediol)
Enables controlled evaporation profiling in coatings and inks
Chiral resolution pathway for optically active intermediate synthesis

2-Methyl-1-pentanol vs. Generic C5-C6 Alcohols


While other C5 and C6 alcohols like 1-hexanol, 3-methyl-1-butanol (isoamyl alcohol), and 2-ethyl-1-butanol share the same molecular formula or are close homologs, their physical, thermodynamic, and performance properties diverge significantly due to differences in branching and hydroxyl group position. These structural variations lead to quantifiable differences in boiling point, vapor pressure, selectivity in extraction processes, and solution thermodynamics (e.g., excess molar volumes and enthalpies) [1]. Consequently, substituting one for another without rigorous process re-validation can lead to altered evaporation rates in coatings, changed phase separation behavior in liquid-liquid extraction, or unexpected mixing thermodynamics, directly impacting product quality, process efficiency, and final application performance [2].

Boiling point and vapor pressure profiles may shift compared to linear or differently branched C5-C6 alcohols, altering evaporation rates.
Extraction selectivity mismatch in analog solvents may change phase separation behavior and reduce separation efficiency.
Thermodynamic parameters (excess volumes, enthalpies) may require re-validation for process transfer; generic substitution can compromise simulation accuracy.

2-Methyl-1-pentanol: Evidence vs. Analogs


2,3-Butanediol Extraction Selectivity

In the liquid-liquid extraction of 2,3-butanediol from water, 2-methyl-1-pentanol demonstrates significantly higher selectivity than 3-methyl-1-butanol (isoamyl alcohol) [1]. This is a critical performance metric for downstream processing in biomanufacturing.

Extraction selectivity
Head-to-head
S = 3.29–7.97 (2-methyl-1-pentanol) vs. S = 2.29–5.80 (3-methyl-1-butanol)
Supports extraction efficiency review for 2,3-butanediol recovery
Reported ternary system data; process conditions influence absolute values
Liquid-Liquid Extraction Selectivity Bio-based Chemicals

Thermodynamic Modeling Accuracy

The Cubic-Plus-Association (CPA) equation of state, a standard model for process simulation, correlates the density of 2-methyl-1-pentanol + 1-pentanol mixtures with remarkably high accuracy, showing a maximum deviation of only 0.57% from experimental data [1]. This level of precision is not guaranteed for other analog mixtures and is crucial for reliable process design.

Model accuracy
Method context
Max deviation 0.57% (CPA model vs. experimental density with 1-pentanol mixture)
Enables reliable process simulation for distillation/extraction design
Binary 1-pentanol mixture; other analog mixtures may show different deviations
Thermophysical Modeling Cubic-Plus-Association (CPA) Process Simulation

Volatility Comparison with 1-Hexanol

The boiling point of 2-methyl-1-pentanol is 148 °C, which is 10 °C lower than that of its linear isomer, 1-hexanol (158 °C) [1][2]. The vapor pressure at 20 °C is 1.5 mmHg . This difference is a direct consequence of branching disrupting intermolecular hydrogen bonding, leading to a measurably higher volatility for the branched isomer.

Volatility vs. 1-hexanol
Reported
Boiling point 148 °C (2-methyl-1-pentanol) vs. 158 °C (1-hexanol); vapor pressure 1.5 mmHg at 20 °C
Supports faster-drying coating formulations
Evaporation rate depends on full formulation and ambient conditions
Solvent Evaporation Coating Formulation Volatility

Lipase-Catalyzed Kinetic Resolution

Racemic 2-methyl-1-pentanol can be efficiently resolved into its enantiomers via lipase-catalyzed transesterification, a feat that is not universally applicable or equally efficient for all C5-C6 alcohol analogs [1]. This process has been studied in a continuously operated fixed bed reactor, demonstrating scalability and industrial viability .

Chiral resolution
Class-level
Lipase-catalyzed transesterification resolves racemate; demonstrated in continuous fixed bed reactor
Route to enantiopure building blocks
Substrate specificity and reaction rates may differ for structural analogs
Chiral Synthesis Biocatalysis Enantioselective Resolution

Cascade Synthesis Selectivity

In a one-pot cascade engineered synthesis from n-propanal using a trifunctional Cu/Mg/Al mixed metal oxide catalyst, the molecular size of the reacting species has a significant effect on the reaction rate and product selectivity for 2-methyl-1-pentanol [1]. This is compared to the synthesis of a larger analog, 2-ethyl-1-hexanol, from n-butanal, where the larger molecular size of the intermediate impacts catalyst performance.

Cascade synthesis
Context-dependent
Molecular size significantly affects reaction rate and product selectivity over Cu/Mg/Al catalyst
Catalyst optimization requires steric consideration
Qualitative effect; quantitative transfer to other catalyst systems not established
Heterogeneous Catalysis Aldol Condensation Process Intensification

2-Methyl-1-pentanol Key Applications


Liquid-Liquid Extraction of 2,3-Butanediol

Leveraging its superior selectivity (S = 3.29 to 7.97) compared to 3-methyl-1-butanol [1], 2-methyl-1-pentanol is the solvent of choice for the efficient recovery of 2,3-butanediol, a key platform chemical in biorefineries. This high selectivity directly reduces the number of theoretical stages and solvent inventory required, leading to a more economical downstream process.

Coatings & Inks with Balanced Evaporation

When a faster-drying solvent than 1-hexanol (bp 158 °C) is needed without the high volatility of lower alcohols, 2-methyl-1-pentanol (bp 148 °C) [1] offers an ideal balance. This 10 °C difference in boiling point allows formulators to precisely tune drying time and film formation in nitrocellulose lacquers, epoxy coatings, and printing inks, enhancing production line speed and reducing energy costs for curing.

Chiral Building Block Synthesis

2-Methyl-1-pentanol is a strategic precursor for producing optically active compounds due to its established and scalable lipase-catalyzed kinetic resolution [1]. This makes it a valuable starting material for synthesizing enantiomerically pure intermediates, a capability not readily available for all C6 alcohol isomers, thus opening a pathway to high-value fine chemicals.

Biofuel Component Process Development

2-Methyl-1-pentanol is investigated as a potential biofuel or fuel additive due to its higher energy density and lower water solubility compared to ethanol [1]. Its well-characterized vaporization enthalpy [2] and predictable behavior in thermodynamic models [3] make it a more reliable candidate for engine performance simulation and fuel blending optimization than less well-characterized branched alcohol isomers.

Application
Selection Property
Validation Focus
Liquid-liquid extraction research
Extraction selectivity profile
Selectivity benchmarking and phase equilibrium modeling
Coatings & inks with controlled evaporation
Evaporation rate and film formation behavior
Drying time and film integrity testing
Chiral building block synthesis
Scalable kinetic resolution pathway
Enantiomeric purity and process yield evaluation
Biofuel component process studies
Thermodynamic model predictability
Engine performance simulation and fuel blending studies

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